Product packaging for 1-Bromo-3-methoxycyclohexane(Cat. No.:CAS No. 1533933-93-5)

1-Bromo-3-methoxycyclohexane

Cat. No.: B2907573
CAS No.: 1533933-93-5
M. Wt: 193.084
InChI Key: SSZDRDDLMFSIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3-methoxycyclohexane (C7H13BrO) is a disubstituted cyclohexane derivative of significant interest in theoretical and physical organic chemistry research, particularly for investigating conformational isomerism and intramolecular interactions . As a model compound, it provides researchers with a system to study the delicate balance of steric, electrostatic, and hyperconjugative forces that govern molecular stability and geometry . Computational studies on bromoalkoxycyclohexanes reveal that the relative orientation of the bromo and methoxy substituents (1,2-, 1,3-, or 1,4-) leads to distinct conformational preferences, with intramolecular interactions induced by the substituents being a key factor in ruling these preferences . The bromine atom, being both bulky and electronically complex, acts not only as a steric influence but also participates in hyperconjugative interactions via its σCBr* (electron acceptor) and σCBr (electron donor) orbitals . This makes this compound a valuable reagent for advanced spectroscopic analysis, computational chemistry validation, and as a synthetic building block for more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO B2907573 1-Bromo-3-methoxycyclohexane CAS No. 1533933-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZDRDDLMFSIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533933-93-5
Record name 1-bromo-3-methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Bromo 3 Methoxycyclohexane

Retrosynthetic Analysis of 1-Bromo-3-methoxycyclohexane

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered: the C-Br bond and the C-O bond.

Disconnection of the C-Br bond: This pathway suggests that the target molecule can be synthesized from a precursor already containing the methoxy (B1213986) group, such as 3-methoxycyclohexanol. The forward reaction, or synthesis, would then involve the conversion of the hydroxyl group into a bromide. This is a functional group interconversion (FGI).

Disconnection of the C-O bond: This alternative approach disconnects the methoxy group, pointing to a precursor that contains the bromine atom, such as 3-bromocyclohexanol. The forward synthesis would involve an etherification reaction to introduce the methoxy group.

These two disconnections form the basis for the main synthetic strategies discussed in the following sections.

Direct Halogenation Approaches for Cyclohexanol Derivatives

This approach focuses on introducing the bromine atom onto a cyclohexane (B81311) ring that already possesses a methoxy group. The starting material of choice is typically a derivative of cyclohexanol, where the hydroxyl group is either converted to a bromide or directs the position of bromination.

Stereoselective Bromination Techniques on Cyclohexanol Precursors

The synthesis of this compound can commence from 3-methoxycyclohexanol. The conversion of the alcohol functional group to an alkyl bromide can be achieved using several standard reagents. The stereochemical outcome of this substitution is highly dependent on the reaction mechanism, primarily whether it proceeds via an S(_N)1 or S(_N)2 pathway.

A secondary alcohol like cyclohexanol can react via an S(_N)1 mechanism in the presence of strong acids like concentrated HBr and H(_2)SO(_4). reddit.com This proceeds through a carbocation intermediate, which can lead to a mixture of stereoisomers. For stereocontrol, S(_N)2 conditions are preferable. In an S(_N)2 reaction, the nucleophile (bromide) attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center.

ReagentTypical MechanismStereochemical Outcome
Phosphorus tribromide (PBr₃)S(_N)2Inversion of configuration
Thionyl bromide (SOBr₂)S(_N)i or S(_N)2Retention or Inversion
Hydrobromic acid (HBr)S(_N)1 or S(_N)2Racemization or Inversion
Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)S(_N)2Inversion of configuration

Regioselectivity Considerations in Bromination of Unsaturated Cyclohexane Derivatives

An alternative halogenation approach involves the addition of a bromine-containing reagent to an unsaturated cyclohexane precursor, such as 3-methoxycyclohexene (B1595103). The key challenge in this method is controlling the regioselectivity—that is, ensuring the bromine and the other part of the reagent add to the correct carbons of the former double bond.

When adding an unsymmetrical reagent like hydrogen bromide (HBr) to an unsymmetrical alkene, the reaction typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the bromide adds to the more substituted carbon. leah4sci.com

A particularly relevant reaction is haloetherification. When an alkene is treated with a halogen (like Br(_2)) in an alcohol solvent (like methanol), a haloether is formed. masterorganicchemistry.comlibretexts.orgreddit.com The reaction proceeds through a cyclic bromonium ion intermediate. The alcohol solvent then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack typically occurs at the more substituted carbon, leading to a product with anti-addition stereochemistry. masterorganicchemistry.comlibretexts.org

Unsaturated PrecursorReagentKey PrincipleProduct
3-MethoxycyclohexeneHBrMarkovnikov AdditionThis compound and 1-Bromo-4-methoxycyclohexane
Cyclohex-2-enol1. NaH, CH₃I 2. HBrEtherification, then Markovnikov AdditionThis compound
3-MethoxycyclohexeneBr₂ in CH₃OHHaloetherification1-Bromo-2,4-dimethoxycyclohexane derivative (via intermediate)

Etherification Strategies for Bromocyclohexanes

This synthetic route prioritizes the formation of the ether linkage on a brominated cyclohexane scaffold. This is a common and versatile method for preparing ethers.

Nucleophilic Substitution and Alcoholysis Routes for Methoxy Group Introduction

The most prominent method for this transformation is the Williamson ether synthesis, a classic S(_N)2 reaction. byjus.com This involves treating an alkyl halide with an alkoxide. In this context, a precursor like 3-bromocyclohexanol would first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide would then be reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Alternatively, the target compound can be formed via a direct nucleophilic substitution on a bromocyclohexane derivative using methanol or methoxide as the nucleophile. pearson.comstudy.com For example, reacting a di-substituted precursor like 1,3-dibromocyclohexane with sodium methoxide could yield this compound. However, controlling the selectivity to achieve monosubstitution can be challenging.

Solvolysis, where the solvent also acts as the nucleophile, is another route. Heating a compound like (1-bromoethyl)cyclohexane in methanol can lead to the formation of ethers through an S(_N)1 mechanism, although elimination reactions often compete, leading to alkene byproducts. pearson.com

PrecursorReagentsMethod
3-Bromocyclohexanol1. NaH 2. CH₃IWilliamson Ether Synthesis
1,3-DibromocyclohexaneNaOCH₃ (1 equivalent)Nucleophilic Substitution
Bromocyclohexane derivativeMethanol (solvent), heatS(_N)1 Solvolysis

Stereochemical Control in Ether Formation from Halogenated Precursors

When synthesizing a chiral molecule like this compound, controlling the stereochemistry during the etherification step is critical. The stereochemical outcome is dictated by the reaction mechanism.

If the ether is formed via a Williamson ether synthesis (an S(_N)2 reaction), there will be an inversion of configuration at the carbon atom where the substitution occurs. For example, if starting with cis-3-bromocyclohexanol, the initial deprotonation would not affect the stereocenter. However, a subsequent intramolecular S(_N)2 reaction to form an epoxide, followed by ring-opening, or an intermolecular reaction with a methylating agent on a related substrate, would proceed with inversion.

In contrast, if the reaction proceeds through an S(_N)1 mechanism, it involves the formation of a planar carbocation intermediate. The incoming nucleophile (methanol) can attack this intermediate from either face, which typically leads to a racemic or diastereomeric mixture of products. pearson.com Therefore, for stereospecific synthesis, S(_N)2 conditions are strongly preferred. The choice of a non-hindered substrate, a strong nucleophile, and a polar aprotic solvent favors the S(_N)2 pathway.

Ring-Forming Reactions Leading to this compound Frameworks

While the direct, one-pot synthesis of this compound via a ring-forming reaction is not extensively documented, established methodologies for the construction of substituted cyclohexane rings can be conceptually applied. These methods typically generate a cyclohexenone or a related intermediate, which would then require further functionalization to yield the target compound.

Two powerful and classic ring-forming reactions in organic synthesis are the Robinson annulation and the Diels-Alder reaction.

Robinson Annulation: This reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgpressbooks.pubjk-sci.com In a hypothetical application to the synthesis of a precursor to this compound, a suitable ketone could react with a methyl vinyl ketone equivalent to build the cyclohexane framework. wikipedia.orgjk-sci.com The resulting α,β-unsaturated ketone would then necessitate several subsequent steps, including reduction of the ketone and the double bond, and introduction of the methoxy and bromo substituents at the desired positions. The complexity of this multi-step sequence makes it a less direct route compared to the functionalization of a pre-formed cyclohexane.

Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a highly efficient method for forming six-membered rings with good stereochemical control. masterorganicchemistry.comacs.org A plausible, albeit theoretical, approach could involve the reaction of a 1-methoxy-substituted 1,3-butadiene derivative with a bromo-substituted dienophile. The regiochemistry of the Diels-Alder reaction is a critical consideration, with 1-substituted dienes generally yielding "ortho" (1,2-disubstituted) products. masterorganicchemistry.com Achieving the desired 1,3-substitution pattern would require careful selection of the diene and dienophile to control the regioselectivity.

Diastereoselective and Enantioselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The synthesis of specific diastereomers (cis or trans) and enantiomers requires stereocontrolled reactions.

Application of Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the starting material. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. For instance, an enantiomerically pure cyclohexenol derivative could be prepared, and the chiral auxiliary would then guide the diastereoselective introduction of the bromo and methoxy groups. Evans' oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that have been successfully employed in various asymmetric transformations. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including substituted cyclohexanes. plos.orgnih.govnih.gov For example, a chiral organocatalyst could be employed in a Michael addition reaction to set the stereochemistry of a precursor to 3-methoxycyclohexanol, which could then be converted to this compound. Asymmetric Robinson annulations, often catalyzed by chiral amines like proline, can produce enantiomerically enriched cyclohexenone products, which are valuable intermediates for further synthesis. wikipedia.orgnih.govias.ac.insemanticscholar.org Similarly, asymmetric Diels-Alder reactions, using chiral Lewis acid catalysts, can provide enantiomerically enriched cyclohexane derivatives. pnas.orgnih.gov

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Separation

When a synthesis produces a mixture of stereoisomers, separation techniques are required to isolate the desired isomer.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the separation of both diastereomers and enantiomers. nih.govchromatographyonline.com For enantiomeric separation, chiral stationary phases (CSPs) are employed. Preparative SFC is particularly advantageous for its reduced solvent consumption and faster separation times compared to preparative HPLC. nih.gov

Crystallization-Based Resolution: This method relies on the differential solubility of diastereomeric salts formed by reacting a racemic mixture with a chiral resolving agent. The less soluble diastereomer crystallizes out of solution and can be isolated by filtration. Subsequent removal of the resolving agent yields the enantiomerically pure compound. Another technique is crystallization-induced diastereomer transformation, where the undesired diastereomer in solution can epimerize and crystallize as the desired, less soluble diastereomer, potentially leading to a theoretical yield of 100%. researchgate.netresearchgate.netrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions to maximize yield and selectivity.

For the conversion of 3-methoxycyclohexanol to this compound using reagents like phosphorus tribromide (PBr₃), several factors are critical. The stoichiometry of PBr₃ is important, as all three bromine atoms are reactive. masterorganicchemistry.com The reaction temperature must be carefully controlled to prevent side reactions. manac-inc.co.jp The choice of solvent can also influence the reaction rate and outcome.

In the case of hydrobromination of 3-methoxycyclohexene, the regioselectivity is a key aspect to control. The addition of HBr to unsymmetrical alkenes typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. However, the presence of peroxides can lead to an anti-Markovnikov addition via a radical mechanism. Therefore, the choice of reaction conditions (with or without a radical initiator) is crucial for directing the bromine to the desired position.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound involves considering the environmental impact of the chosen reagents, solvents, and reaction conditions.

Alternative Brominating Agents: Traditional brominating agents like elemental bromine are hazardous. N-Bromosuccinimide (NBS) is a safer alternative that can be used for various bromination reactions. organic-chemistry.org Polymer-supported brominating agents offer the advantage of easy separation and potential for recycling, reducing waste. researchgate.net

Greener Solvents: Many organic reactions are performed in volatile organic compounds (VOCs). Ionic liquids are considered "green solvents" due to their negligible vapor pressure, which minimizes air pollution. chemijournal.comijrra.netresearchgate.netnih.govnih.gov They have been successfully used as media for a variety of organic transformations, including bromination reactions.

Catalytic Processes: The use of catalysts, especially those that can be used in small quantities and recycled, is a cornerstone of green chemistry. Asymmetric organocatalysis and enzymatic resolutions are examples of catalytic methods that can lead to more sustainable synthetic routes. scielo.brresearchgate.netresearchgate.netmdpi.com For instance, lipases can be used for the kinetic resolution of racemic alcohols, providing an environmentally benign method for obtaining enantiomerically pure precursors. scielo.brmdpi.com

Stereochemical and Conformational Analysis of 1 Bromo 3 Methoxycyclohexane

Cyclohexane (B81311) Ring Conformations and Energy Landscape

The cyclohexane ring is not a planar structure; instead, it adopts a puckered conformation to relieve angle and torsional strain. The most stable and well-characterized conformation is the chair form, which has ideal tetrahedral bond angles of approximately 109.5° and staggered arrangements of all substituents, thus minimizing steric hindrance. The cyclohexane ring can undergo a process called "ring-flipping," where one chair conformation interconverts into another. During this process, the ring passes through higher energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. The chair conformation represents the global energy minimum on the potential energy surface of cyclohexane.

The energy landscape of cyclohexane conformations is well-established, with the chair being the most stable. The boat conformation is less stable due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is of intermediate energy, being more stable than the boat but less stable than the chair. The half-chair is the highest energy conformation, representing the transition state for the interconversion between the chair and twist-boat forms. For substituted cyclohexanes, the relative energies of these conformations can be influenced by the nature and position of the substituents.

Conformational Isomerism in 1-Bromo-3-methoxycyclohexane

The presence of bromine and methoxy (B1213986) substituents on the cyclohexane ring of this compound introduces conformational isomerism, where different spatial arrangements of the atoms can be interconverted by rotation about single bonds. The stability of these conformers is primarily determined by the axial or equatorial orientation of the substituents.

Axial-Equatorial Preferences of Bromine and Methoxy Substituents

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, substituents prefer the equatorial position to minimize steric interactions with other axial substituents, particularly the 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations is quantified by the "A-value," which is a measure of the steric strain associated with the axial position.

For the bromine and methoxy groups, the A-values provide insight into their conformational preferences. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.38 - 0.62
Methoxy (OCH3)~0.55 - 0.75

These values indicate that both the bromine and methoxy groups have a preference for the equatorial position to alleviate steric strain. The methoxy group is generally considered to be slightly bulkier than the bromine atom, as reflected in its slightly higher A-value.

Analysis of Gauche and 1,3-Diaxial Interactions

The stability of a particular chair conformation of a disubstituted cyclohexane is determined by the sum of all steric interactions. The two primary types of destabilizing interactions are gauche and 1,3-diaxial interactions.

Gauche Interactions: These are steric repulsions between substituents on adjacent carbon atoms that are in a gauche relationship (a dihedral angle of 60°).

1,3-Diaxial Interactions: These are significant steric repulsions between an axial substituent and the other two axial substituents (usually hydrogens) on the same side of the cyclohexane ring, located at the C3 and C5 positions relative to the substituent at C1.

In this compound, the analysis of these interactions is crucial for determining the most stable conformation for both the cis and trans isomers.

Stereoisomerism of this compound

This compound can exist as stereoisomers, which are molecules with the same molecular formula and connectivity but different arrangements of atoms in three-dimensional space. These include cis-trans isomers and enantiomers.

Cis-Trans Isomers and their Relative Configurational Stabilities

Cis-trans isomerism (or geometric isomerism) arises from the relative orientation of the bromine and methoxy substituents on the cyclohexane ring.

Cis-1-Bromo-3-methoxycyclohexane: Both substituents are on the same side of the ring (both pointing up or both pointing down).

Trans-1-Bromo-3-methoxycyclohexane: The substituents are on opposite sides of the ring (one pointing up and one pointing down).

The relative stability of the cis and trans isomers depends on the conformational preferences of the substituents in the chair form.

Cis Isomer: In the cis isomer, the two possible chair conformations are (axial-axial) and (equatorial-equatorial).

cis-(a,a)-1-Bromo-3-methoxycyclohexane: Both the bromine and methoxy groups are in axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions for both substituents.

cis-(e,e)-1-Bromo-3-methoxycyclohexane: Both substituents are in equatorial positions. This conformation is significantly more stable as it minimizes 1,3-diaxial interactions.

Therefore, cis-1-bromo-3-methoxycyclohexane exists predominantly in the diequatorial conformation.

Trans Isomer: In the trans isomer, the two possible chair conformations are (axial-equatorial) and (equatorial-axial).

trans-(a,e)-1-Bromo-3-methoxycyclohexane: The bromine atom is axial, and the methoxy group is equatorial.

trans-(e,a)-1-Bromo-3-methoxycyclohexane: The bromine atom is equatorial, and the methoxy group is axial.

The relative stability of these two conformers depends on the A-values of the bromine and methoxy groups. Since the methoxy group has a slightly larger A-value than the bromine atom, the conformation where the methoxy group is equatorial and the bromine is axial would be slightly more stable than the reverse. However, both conformers will be present in a dynamic equilibrium.

Enantiomeric Forms and Chiral Purity Determination Methodologies

Both cis- and trans-1-bromo-3-methoxycyclohexane are chiral molecules and can exist as a pair of enantiomers (non-superimposable mirror images).

Cis Isomer: The cis isomer has two chiral centers (C1 and C3). The cis configuration results in a chiral molecule, and it exists as a pair of enantiomers.

Trans Isomer: The trans isomer also has two chiral centers and is chiral, existing as a pair of enantiomers.

The determination of enantiomeric purity is critical in many applications of chiral compounds. Several methodologies can be employed for this purpose:

Anomeric and Related Stereoelectronic Effects in Halogenoether Systems

While the classical anomeric effect is defined by the preference for an axial orientation of a substituent at the anomeric carbon in pyranose rings, the principles of stereoelectronic interactions extend to other systems, including this compound. In this molecule, while there is no endocyclic heteroatom, analogous stereoelectronic interactions, often termed generalized anomeric effects, can be considered. These effects involve the interaction between the lone pairs of one substituent and the antibonding orbital of a neighboring substituent's carbon-heteroatom bond.

For the cis and trans isomers of this compound, several chair conformations are possible, each with a unique energetic profile due to steric and stereoelectronic contributions. The key stereoelectronic interactions to consider are:

nO → σ*C-Br interaction: A stabilizing interaction between a lone pair on the oxygen of the methoxy group and the antibonding orbital of the carbon-bromine bond. This interaction is maximized when the lone pair orbital and the C-Br bond are anti-periplanar.

nBr → σ*C-O interaction: A potential stabilizing interaction between a lone pair on the bromine atom and the antibonding orbital of the carbon-oxygen bond.

Theoretical investigations into the conformational isomerism of bromoalkoxycyclohexanes have provided insights into these effects. Computational studies suggest that for certain isomers, there can be a preference for an axial orientation of the bromine atom, which is contrary to what would be expected based solely on steric considerations. This preference points towards the presence of stabilizing stereoelectronic interactions. However, in the case of the cis-1,3 isomer, significant steric hindrance between the bromo and methoxy groups can arise, particularly in the diaxial conformation, which can override these stereoelectronic preferences researchgate.net.

The relative importance of these stereoelectronic effects versus steric repulsions (1,3-diaxial interactions) determines the most stable conformation for each isomer.

Dynamic Conformational Equilibria and Ring Flipping Energetics

The cyclohexane ring in this compound is not static but undergoes rapid chair-chair interconversion, or ring flipping, at room temperature. This dynamic equilibrium populates various conformers to different extents depending on their relative free energies.

For the cis-1-bromo-3-methoxycyclohexane , the two primary chair conformations are the diequatorial and the diaxial conformers.

Diequatorial (e,e): Both the bromo and methoxy groups occupy equatorial positions. This conformation generally minimizes steric strain from 1,3-diaxial interactions.

Diaxial (a,a): Both substituents are in axial positions. This conformation introduces significant steric strain due to 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring. Furthermore, there is a direct steric clash between the axial bromo and methoxy groups.

For trans-1-bromo-3-methoxycyclohexane , the substituents are on opposite faces of the ring, leading to conformations where one group is axial and the other is equatorial.

Axial-Equatorial (a,e): The bromo group is axial, and the methoxy group is equatorial.

Equatorial-Axial (e,a): The bromo group is equatorial, and the methoxy group is axial.

The equilibrium between these conformers is governed by the difference in their Gibbs free energy (ΔG). This energy difference is a sum of the steric interactions (A-values) and any operative stereoelectronic effects.

SubstituentA-value (kcal/mol)
-Br0.38 - 0.62
-OCH₃0.55 - 0.75

Note: A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane and can vary slightly depending on the experimental conditions and the literature source.

Based on these A-values, the diequatorial conformer of the cis isomer is expected to be significantly more stable than the diaxial conformer. For the trans isomer, the relative stability of the (a,e) and (e,a) conformers will depend on the balance between the steric bulk of the bromo and methoxy groups and any favorable stereoelectronic interactions that may stabilize an axial position.

Influence of Temperature and Solvent on Conformational Ratios and Interconversion Barriers

The conformational equilibrium of this compound is sensitive to both temperature and the polarity of the solvent.

Temperature: According to the principles of thermodynamics, an increase in temperature will shift the equilibrium towards the higher energy conformer. For instance, in the cis isomer, increasing the temperature would lead to a small but measurable increase in the population of the less stable diaxial conformer. The barrier to ring inversion in substituted cyclohexanes is typically in the range of 10-11 kcal/mol. Lowering the temperature sufficiently can slow down the rate of ring flipping to the point where the individual conformers can be observed on the NMR timescale.

Spectroscopic Probes for Conformational Dynamics

The dynamic conformational equilibrium of this compound can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

NMR Spectroscopy: At room temperature, the rapid ring flipping of this compound leads to time-averaged NMR spectra. However, at low temperatures (a process known as "freezing out" the conformation), the interconversion becomes slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

Chemical Shifts: The chemical shifts of the protons and carbons in the cyclohexane ring are sensitive to their axial or equatorial environment. For instance, the proton attached to the carbon bearing a substituent (the methine proton) typically resonates at a different frequency when it is axial compared to when it is equatorial.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. The coupling constant between two axial protons (Jaa) is typically large (8-13 Hz), while the coupling constants between an axial and an equatorial proton (Jae) and between two equatorial protons (Jee) are smaller (2-5 Hz). By analyzing the coupling patterns of the ring protons, the predominant conformation can be determined.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the C-Br and C-O stretching modes, as well as other skeletal vibrations of the cyclohexane ring, are different for axial and equatorial substituents.

C-X Stretching Frequencies: The C-Br and C-O stretching frequencies for an axial substituent are generally found at a different wavenumber compared to an equatorial one. By carefully analyzing the IR and Raman spectra, it may be possible to identify bands corresponding to the different conformers present in the equilibrium mixture.

Temperature-Dependent Studies: By recording spectra at different temperatures, changes in the relative intensities of the bands corresponding to the different conformers can be observed, allowing for the determination of the enthalpy difference between them.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Methoxycyclohexane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of 1-bromo-3-methoxycyclohexane involve the replacement of the bromide ion by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the reaction conditions and the stereoisomer of the starting material.

The selectivity between SN1 and SN2 pathways for this compound is governed by a combination of steric and electronic factors.

Steric Factors: The cyclohexane (B81311) ring, with its chair conformations, imposes significant steric constraints. For an SN2 reaction to occur, the nucleophile must approach the carbon atom bearing the bromine from the backside. researchgate.net This approach is sterically hindered, especially if the bromine atom is in an equatorial position, as the ring itself can obstruct the nucleophile's trajectory. The cis and trans isomers of this compound will exhibit different reactivities towards SN2 reactions based on the preferred conformation and the steric accessibility of the C-Br bond.

Electronic Factors: The methoxy (B1213986) group at the 3-position exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This effect can destabilize a developing carbocation intermediate, thus disfavoring the SN1 pathway . However, the oxygen atom also possesses lone pairs of electrons that could potentially stabilize a carbocation at the 1-position through space, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. This participation would lead to a bridged intermediate and would favor a pathway with SN1-like characteristics. The likelihood of NGP depends on the stereochemical relationship between the methoxy group and the bromine atom.

The competition between these pathways can be summarized in the following table:

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > SecondaryPrimary > SecondaryThis compound is a secondary halide, so both pathways are possible.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻)The choice of nucleophile is a key determinant of the reaction pathway.
Leaving Group Good (e.g., Br⁻, I⁻)Good (e.g., Br⁻, I⁻)Bromide is a good leaving group, suitable for both mechanisms.
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)The solvent can be chosen to favor one mechanism over the other.
Electronic Effect of -OCH₃ Potentially stabilizing via NGPDestabilizing via inductive effectThe stereoisomer will determine if NGP is possible.

The choice of solvent plays a critical role in directing the nucleophilic substitution reaction of this compound towards either an SN1 or SN2 mechanism.

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They can effectively solvate both the departing bromide ion and the potential carbocation intermediate, thereby stabilizing the transition state of the SN1 reaction . This stabilization lowers the activation energy and accelerates the rate of the SN1 pathway.

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)): These solvents have a dipole moment but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, which significantly increases the rate of the SN2 reaction .

The effect of solvent on the reaction pathway is summarized below:

Solvent TypeMechanism FavoredReason
Polar ProticSN1Stabilizes the carbocation intermediate and the leaving group.
Polar AproticSN2Enhances the nucleophilicity of the attacking species.
NonpolarBoth pathways are slowReactants have low solubility and charge separation is not favored.

The stereochemistry of the substitution product is a key diagnostic tool for distinguishing between SN1 and SN2 pathways.

SN2 Pathway: The SN2 reaction proceeds with a concerted backside attack by the nucleophile, leading to a complete inversion of configuration at the stereocenter. For example, if the starting material is the (cis)-isomer, the product will be the (trans)-isomer. researchgate.net

MechanismStereochemical Outcome
SN2Inversion of configuration
SN1 (no NGP)Racemization (mixture of inversion and retention)
SN1 (with NGP)Retention of configuration (double inversion)

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

When more than one type of β-hydrogen is available for abstraction, the regioselectivity of the elimination becomes a key consideration.

Saytzeff's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. This is typically the case for E1 reactions and for E2 reactions with small, strong bases (e.g., ethoxide, hydroxide).

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. This outcome is favored in E2 reactions when a sterically hindered, bulky base is used (e.g., potassium tert-butoxide). The bulky base preferentially attacks the sterically more accessible β-hydrogen.

For this compound, elimination can lead to 3-methoxycyclohexene (B1595103) (Saytzeff product) or 1-methoxycyclohex-2-ene. The product distribution will depend on the base used.

BasePredicted Major ProductRule
Sodium Ethoxide (NaOEt)3-MethoxycyclohexeneSaytzeff
Potassium tert-Butoxide (KOtBu)1-Methoxycyclohex-2-eneHofmann

The stereochemistry of the starting material is particularly crucial for the E2 reaction .

Anti-periplanar Geometry: The E2 mechanism requires a specific spatial arrangement of the departing hydrogen and the leaving group; they must be in an anti-periplanar conformation (a dihedral angle of 180°). In a cyclohexane chair conformation, this means that both the β-hydrogen and the bromine atom must be in axial positions.

This stereoelectronic requirement has profound consequences for the reactivity of the different stereoisomers of this compound.

For a cis-isomer where the bromine is axial and there is an axial β-hydrogen, the E2 reaction can proceed readily.

For a trans-isomer where the bromine might preferentially occupy an equatorial position in the most stable chair conformation, the molecule would need to ring-flip to a less stable conformation with an axial bromine to undergo E2 elimination. This would result in a slower reaction rate.

The E1 reaction , in contrast, does not have this strict stereochemical requirement because it proceeds through a carbocation intermediate. Once the carbocation is formed, any adjacent proton can be removed by a weak base to form the alkene, and the reaction will generally follow Saytzeff's rule to produce the most stable alkene.

Competitive Substitution and Elimination Pathways

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the stereoisomer of the starting material.

Strong, sterically hindered bases favor elimination reactions, whereas strong, unhindered nucleophiles tend to promote substitution. For instance, treatment with a strong, bulky base like potassium tert-butoxide would be expected to yield primarily cyclohexene (B86901) derivatives through an E2 mechanism. Conversely, a good nucleophile that is a weak base, such as the azide (B81097) ion, would likely favor substitution.

The stereochemistry of the substrate is particularly crucial for the E2 reaction, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine). In the chair conformation of cyclohexane, this translates to a trans-diaxial orientation. The cis and trans isomers of this compound will have different populations of conformers that meet this requirement, leading to different reaction rates and products.

For example, in the cis-isomer, if the large methoxy group preferentially occupies an equatorial position to minimize steric strain, the bromine atom would be in an axial position. This conformation would readily present axial β-hydrogens for E2 elimination. In the trans-isomer, with an equatorial methoxy group, the bromine would also be equatorial. For E2 to occur, the ring would need to flip to a less stable conformation where the bromine is axial. This conformational barrier would likely result in a slower E2 reaction rate for the trans isomer compared to the cis isomer.

The table below illustrates the expected major products under different reaction conditions for a generic secondary alkyl halide like this compound.

Reagent/ConditionPredominant Mechanism(s)Expected Major Product(s)
Strong, non-bulky base (e.g., NaOH)S_N2 / E2Mixture of substitution and elimination products
Strong, bulky base (e.g., KOC(CH_3)_3)E2Elimination product (alkene)
Weak base, good nucleophile (e.g., NaN_3)S_N2Substitution product
Weak base, weak nucleophile in a protic solvent (e.g., CH_3OH)S_N1 / E1Mixture of substitution and elimination products

Rearrangement Reactions and Neighboring Group Participation

Carbocationic intermediates, which may be formed during S_N1 or E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations.

Wagner-Meerwein Type Rearrangements

Should a carbocation be formed at the C1 position upon departure of the bromide ion, a 1,2-hydride shift from an adjacent carbon could occur if it leads to a more stable carbocation. For instance, a hydride shift from C2 or C6 could potentially lead to a rearranged product. However, in the case of this compound, the initial secondary carbocation is not adjacent to a carbon that would offer significantly greater stability (e.g., a tertiary or resonance-stabilized position). Therefore, extensive Wagner-Meerwein rearrangements are less likely compared to systems with more substituted skeletons.

Role of Oxygen or Bromine in Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly enhance the rate of a reaction and influence its stereochemical outcome. wikipedia.org

The oxygen atom of the methoxy group at the 3-position in this compound can potentially act as an internal nucleophile. wikipedia.org If the molecule adopts a conformation where the methoxy group can attack the carbon bearing the bromine from the backside as the bromide ion leaves, a bridged oxonium ion intermediate can be formed. This participation would accelerate the rate of ionization compared to a similar alkyl halide without the participating group. The subsequent attack by an external nucleophile would then occur at one of the carbons of the bridged intermediate, often leading to a product with retention of configuration relative to the starting material. For this to occur, a specific stereochemical relationship between the methoxy group and the bromine is required.

The bromine atom itself can also participate as a neighboring group, forming a bridged bromonium ion. This is more common in reactions of vicinal dibromides but can also influence reactions of other bromo-substituted compounds. The formation of a bromonium ion intermediate would also lead to rate enhancement and specific stereochemical outcomes.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organocuprate)

This compound can react with various organometallic reagents to form new carbon-carbon bonds.

With magnesium metal, this compound can form a Grignard reagent, 3-methoxycyclohexylmagnesium bromide. This reagent is a strong nucleophile and a strong base. It will react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form alcohols.

Organolithium reagents are even more reactive than Grignard reagents. The reaction of this compound with an organolithium reagent, such as n-butyllithium, would likely proceed via metal-halogen exchange to form 3-methoxycyclohexyllithium. This organolithium species can then be used in subsequent reactions with electrophiles.

Organocuprates, such as lithium di(3-methoxycyclohexyl)cuprate, which could be prepared from the corresponding organolithium reagent, are softer nucleophiles. They are particularly useful for 1,4-addition reactions to α,β-unsaturated carbonyl compounds and for coupling reactions with other alkyl halides.

The table below summarizes the expected products from reactions with common organometallic reagents.

Organometallic ReagentReaction TypeExpected Product with this compound
Mg in etherGrignard formation3-methoxycyclohexylmagnesium bromide
R-Li (e.g., n-BuLi)Metal-halogen exchange3-methoxycyclohexyllithium
(R)_2CuLiCoupling/AdditionVaried, depending on the subsequent electrophile

Reduction Reactions of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond using several methods. A common laboratory method is the reaction with a metal hydride reagent, such as lithium aluminum hydride (LiAlH_4). This reaction generally proceeds via an S_N2 mechanism, where a hydride ion displaces the bromide.

Another method involves catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen, like H_2 gas. This method is effective for the reduction of alkyl halides.

Radical-mediated reductions are also possible. For example, reaction with tributyltin hydride (Bu_3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) would lead to the formation of methoxycyclohexane.

Hydrolysis and Solvolysis Reactions in Various Media

Hydrolysis of this compound in water, or more generally, solvolysis in a protic solvent (like ethanol or acetic acid), would proceed through a mechanism with carbocation character (S_N1 and E1). The polarity of the solvent helps to stabilize the departing bromide ion and the intermediate carbocation.

The rate of solvolysis would be influenced by the stability of the carbocation formed. As a secondary alkyl halide, this compound would form a secondary carbocation, which is moderately stable. The presence of the electron-withdrawing methoxy group at the 3-position might have a modest inductive effect on the stability of the carbocation.

The products of solvolysis would be a mixture of substitution and elimination products. For example, in methanol, the substitution product would be 1,3-dimethoxycyclohexane, and the elimination product would be 3-methoxycyclohexene. The ratio of these products would depend on the specific reaction conditions and the stereoisomer of the starting material.

SolventReaction TypeExpected Substitution ProductExpected Elimination Product
Water (Hydrolysis)S_N1 / E13-methoxycyclohexanol3-methoxycyclohexene
Methanol (Methanolysis)S_N1 / E11,3-dimethoxycyclohexane3-methoxycyclohexene
Acetic Acid (Acetolysis)S_N1 / E13-methoxycyclohexyl acetate (B1210297)3-methoxycyclohexene

Catalytic Transformations and Activation of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound, a secondary alkyl halide, is susceptible to activation by various transition metal catalysts. This activation paves the way for a range of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific research focusing exclusively on this compound is limited, a substantial body of literature on the catalytic reactions of analogous secondary alkyl bromides, particularly bromocyclohexane, provides a strong basis for understanding its potential reactivity. The primary challenge in these transformations is to overcome the competing β-hydride elimination, which is a common side reaction with secondary alkyl halides.

Catalytic strategies for activating the C(sp³)–Br bond typically involve transition metals like palladium, nickel, and copper. These metals can facilitate cross-coupling reactions, carbonylations, and reductive dehalogenations, among other transformations. The choice of catalyst, ligand, base, and solvent is crucial in directing the reaction towards the desired product and minimizing side reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming new C-C and C-N bonds. For a substrate like this compound, several types of palladium- and nickel-catalyzed cross-coupling reactions are of significant relevance.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been extended to include secondary alkyl bromides. acs.orgnih.govwikipedia.org This reaction allows for the coupling of an amine with the alkyl halide. For this compound, this would involve the reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. Mechanistic studies suggest that these reactions can proceed through a radical mechanism, which helps to circumvent the challenges associated with traditional S N 2-type reactions at a sterically hindered secondary carbon. acs.orgnih.gov The use of hindered trialkylphosphine ligands is often critical for achieving good yields. nih.gov

Nickel-Catalyzed Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an organic halide, has been successfully applied to non-activated secondary alkyl bromides using nickel catalysis. nih.govwikipedia.org This provides a direct method for introducing an alkynyl group at the C1 position of the cyclohexane ring. The reaction typically employs a nickel catalyst, such as Ni(acac)₂/cod, in the presence of a ligand and a base. This methodology represents a practical approach for the synthesis of substituted alkynes from secondary alkyl bromides like this compound. nih.gov

Table 1: Representative Conditions for Cross-Coupling of Secondary Alkyl Bromides

Coupling Reaction Catalyst/Ligand Base Solvent Substrate Example Product Ref
Amination Pd(OAc)₂ / Cy₂t-BuP NaOt-Bu t-BuOH 3-Bromo-1-phenylbutane N-alkyl imine acs.org

| Sonogashira | Ni(acac)₂ / cod | DBU | NMP | Cyclohexyl bromide | Cyclohexyl-alkyne | nih.gov |

Carbonylation Reactions

The introduction of a carbonyl group can be achieved through catalytic carbonylation reactions. Both palladium and copper catalysts have been shown to be effective for the carbonylation of bromocyclohexane, which serves as a good model for this compound.

Copper-Catalyzed Carbonylation: Under photopromoted conditions, copper powder can catalyze the carbonylation of alkyl bromides with carbon monoxide at ambient temperature and pressure. mdpi.org For bromocyclohexane, this reaction yields the corresponding methyl ester in the presence of methanol. The addition of a basic additive like sodium acetate has been shown to improve the yield and selectivity of the reaction by neutralizing the hydrogen bromide formed. mdpi.org

Palladium-Catalyzed Carbonylation: Visible light has also been utilized to promote the palladium-catalyzed carbonylation of alkyl halides using aryl formates as a CO surrogate. nih.gov This one-pot protocol offers a convenient alternative to the use of gaseous carbon monoxide. For bromocyclohexane, this method has been shown to produce the corresponding ester. nih.gov

Table 2: Carbonylation of Bromocyclohexane

Catalyst CO Source Additive/Solvent Conditions Product Ref
Cu powder CO (0.1 MPa) CH₃COONa / Methanol Room Temp, Irradiation Methyl cyclohexanecarboxylate mdpi.org

Reductive Dehalogenation

In some synthetic routes, the removal of the bromine atom is desired. Catalytic reductive dehalogenation provides a mild and selective method for achieving this transformation.

Visible-light-activated photoredox catalysis offers an operationally simple and tin-free method for the reductive dehalogenation of unactivated alkyl bromides. acs.org Using a catalyst such as Ru(bpy)₃Cl₂, in the presence of a hydrogen atom donor like Hantzsch ester or formic acid with an amine, the C-Br bond can be efficiently cleaved to yield the corresponding alkane. acs.org This method is known for its excellent functional group tolerance. acs.org Another approach involves catalytic hydrogenation using a palladium-on-carbon catalyst under neutral conditions. organic-chemistry.orgresearchgate.net

Table 3: Catalytic Reductive Dehalogenation of Alkyl Bromides

Catalyst System Hydrogen Source Solvent Conditions Substrate Example Product Ref
Ru(bpy)₃Cl₂ iPr₂NEt / HCO₂H CH₃CN Visible light 1-Bromoadamantane Adamantane acs.org

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Bromo 3 Methoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 1-Bromo-3-methoxycyclohexane, providing insights into the chemical environment of each proton and carbon atom. This allows for the determination of connectivity and the relative orientation of the bromo and methoxy (B1213986) substituents. The analysis must consider the conformational isomerism of the cyclohexane (B81311) ring (chair conformations) and the existence of cis and trans diastereomers.

¹H NMR: Chemical Shifts, Spin-Spin Coupling Constants, and Multiplicity Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons and the effects of stereochemistry. The chemical shifts are influenced by the electronegativity of the bromine and oxygen atoms, and the spin-spin coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

In the chair conformation, protons in axial and equatorial positions will have different chemical shifts. Protons attached to carbons bearing the electronegative substituents (C1 and C3) will be deshielded and resonate at a lower field.

H1 (proton on the carbon with the bromine): This proton is expected to be a multiplet in the range of δ 3.8-4.2 ppm . The exact chemical shift and multiplicity will depend on its axial or equatorial position and the cis/trans configuration of the molecule.

H3 (proton on the carbon with the methoxy group): This proton is also expected to be a multiplet, appearing in the region of δ 3.2-3.6 ppm .

-OCH₃ (methoxy protons): A sharp singlet for the three equivalent protons of the methoxy group is anticipated around δ 3.3 ppm .

Cyclohexane ring protons: The remaining methylene (B1212753) protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-2.4 ppm .

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (CH-Br)3.8 - 4.2Multiplet-
H3 (CH-OCH₃)3.2 - 3.6Multiplet-
-OCH₃~3.3Singlet-
Cyclohexane CH₂1.2 - 2.4Multiplets-

Note: The predicted values can vary depending on the solvent and the specific stereoisomer.

¹³C NMR: Carbon Environments, DEPT Analysis, and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Carbons bonded to the electronegative bromine and oxygen atoms will be significantly deshielded.

C1 (carbon bonded to bromine): This carbon is expected to resonate in the range of δ 50-60 ppm .

C3 (carbon bonded to the methoxy group): This carbon will appear further downfield due to the higher electronegativity of oxygen, likely in the region of δ 70-80 ppm .

-OCH₃ (methoxy carbon): The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm .

Cyclohexane ring carbons: The remaining four methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum, between δ 20-40 ppm .

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between the different types of carbon atoms:

DEPT-135: Would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.

DEPT-90: Would only show signals for CH carbons.

This would allow for the unambiguous assignment of the methine carbons (C1 and C3) and the methylene carbons of the ring. There are no quaternary carbons in this molecule.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
C1 (CH-Br)50 - 60PositivePositive
C3 (CH-OCH₃)70 - 80PositivePositive
-OCH₃55 - 60PositiveNegative
Cyclohexane CH₂20 - 40NegativeNo Signal

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, showing correlations between adjacent protons. For instance, it would show a correlation between H1 and the protons on C2 and C6, and between H3 and the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of H1 to C1 and H3 to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. A key correlation would be between the methoxy protons (-OCH₃) and C3, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry (cis or trans). They detect through-space interactions between protons that are in close proximity. For example, in the cis isomer, a NOE correlation would be expected between the axial H1 and axial H3 protons in the diequatorial conformation. The absence of such a correlation would suggest a trans relationship.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The spectrum is expected to show characteristic absorption bands for the C-H, C-O, and C-Br bonds.

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds of the cyclohexane ring and the methoxy group.

C-O stretching: A strong, prominent band in the 1070-1150 cm⁻¹ region is indicative of the C-O-C stretching vibration of the ether linkage. spectroscopyonline.com

C-Br stretching: A medium to strong absorption in the fingerprint region, typically between 500-650 cm⁻¹ , is characteristic of the C-Br stretching vibration. blogspot.comorgchemboulder.com

Predicted Diagnostic IR Absorption Bands for this compound:

Functional GroupVibration ModePredicted Frequency Range (cm⁻¹)Intensity
C-H (sp³)Stretching2850 - 3000Strong
C-O (Ether)Stretching1070 - 1150Strong
C-Br (Alkyl bromide)Stretching500 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

The molecular ion peak (M⁺) for this compound would be expected at m/z values corresponding to its molecular weight. A key feature will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺.

Molecular Formula: C₇H₁₃BrO

Molecular Weight: 192.01 g/mol (for ⁷⁹Br) and 194.01 g/mol (for ⁸¹Br)

Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M - Br)⁺. For cyclic ethers, fragmentation can occur via cleavage of the ring.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z ValuePossible Fragment
192/194[C₇H₁₃BrO]⁺ (Molecular ion)
161/163[M - OCH₃]⁺
113[M - Br]⁺
81[C₆H₉]⁺ (Loss of Br and CH₃OH)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass. This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

The expected exact masses for the two isotopic molecular ions of this compound (C₇H₁₃BrO) are:

Calculated for C₇H₁₃⁷⁹BrO: 192.01498 m/z

Calculated for C₇H₁₃⁸¹BrO: 194.01293 m/z

An experimental HRMS measurement matching these values would provide definitive confirmation of the molecular formula.

Characteristic Fragmentation Patterns and Diagnostic Ions

The mass spectrum of this compound is anticipated to exhibit a distinctive fragmentation pattern influenced by the presence of both the bromine and methoxy substituents on the cyclohexane ring. While specific experimental spectra for this compound are not widely available in the reviewed literature, a likely fragmentation pathway can be predicted based on established principles for halogenated and ether-containing cyclic alkanes.

The molecular ion peak (M+) for this compound would appear as a pair of peaks of nearly equal intensity, a characteristic isotopic signature of bromine (79Br and 81Br). These peaks would be observed at m/z 192 and 194.

Key fragmentation pathways are expected to involve:

Loss of a bromine radical (•Br): This would lead to a prominent fragment ion at m/z 113, corresponding to the 3-methoxycyclohexyl cation. This is often a favored fragmentation for alkyl halides.

Alpha-cleavage adjacent to the ether oxygen: The fragmentation of the methoxy group could occur, leading to the loss of a methyl radical (•CH3) to give an ion at m/z 177/179, or the loss of a methoxy radical (•OCH3) to yield a fragment at m/z 161/163.

Ring cleavage: The cyclohexane ring can undergo fragmentation, often initiated by the charge localization on one of the heteroatoms. This can lead to a complex series of smaller fragment ions. For instance, the loss of ethene (C2H4) following ring opening is a common pathway for cyclohexanes.

Loss of HBr: Elimination of a hydrogen bromide molecule could result in a fragment ion at m/z 112.

Table 1: Predicted Diagnostic Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Predicted Fragment IonInterpretation
192/194[C7H13BrO]+•Molecular ion (M+) peak with bromine isotope pattern
177/179[C6H10BrO]+Loss of a methyl radical (•CH3)
161/163[C7H12Br]+Loss of a methoxy radical (•OCH3)
113[C7H13O]+Loss of a bromine radical (•Br)
112[C7H12O]+•Loss of a hydrogen bromide molecule (HBr)

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

The cis-isomer of this compound is chiral and can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (ee) and the absolute configuration (R or S) of a sample.

Polarimetry and Optical Rotation Dispersion (ORD)

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer of cis-1-Bromo-3-methoxycyclohexane will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). While experimentally determined values for this specific compound are not readily found in the literature, a non-zero specific rotation would be expected for each pure enantiomer. A racemic mixture (50:50 of both enantiomers) would exhibit no optical rotation. The enantiomeric excess of a non-racemic sample can be calculated by comparing its measured optical rotation to the specific rotation of the pure enantiomer.

Optical Rotation Dispersion (ORD) spectroscopy involves measuring the optical rotation as a function of wavelength. An ORD spectrum provides more detailed structural information than a single polarimetry measurement. The shape of the ORD curve, particularly the presence of Cotton effects (anomalous changes in optical rotation near an absorption band), can be correlated with the absolute configuration of the molecule. For cis-1-Bromo-3-methoxycyclohexane, the chromophores (C-Br and C-O bonds) would give rise to a plain curve in the visible region, but Cotton effects might be observable in the UV region.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption of the chromophores within the chiral molecule. The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

For the enantiomers of cis-1-Bromo-3-methoxycyclohexane, the electronic transitions associated with the C-Br and C-O bonds are expected to be CD-active. The resulting CD spectra would be mirror images for the two enantiomers. By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a given enantiomer can be determined. Due to the lack of published experimental data, specific CD spectral parameters for this compound cannot be provided.

X-ray Crystallography of Derivatives (if applicable for solid-state structural analysis)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby providing unambiguous proof of its absolute configuration. While this compound is a liquid at room temperature, it is possible to determine its solid-state structure by forming a crystalline derivative.

For chiral molecules, the determination of the absolute configuration by X-ray crystallography often relies on the presence of a heavy atom (like bromine) in the structure. The anomalous dispersion effect of the heavy atom allows for the differentiation between the two enantiomers. Given that this compound already contains a bromine atom, a crystalline derivative would be well-suited for this type of analysis.

Alternatively, co-crystallization with a chiral resolving agent of known absolute configuration can also be used to determine the stereochemistry of the target molecule. To date, no crystal structures of derivatives of this compound have been reported in the crystallographic databases. Should such a derivative be synthesized and crystallized, X-ray diffraction analysis would provide definitive information on its molecular geometry, conformation, and absolute stereochemistry.

Computational and Theoretical Studies of 1 Bromo 3 Methoxycyclohexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are at the forefront of computational chemistry, offering a powerful means to investigate the electronic structure and geometry of molecules with high accuracy. For 1-bromo-3-methoxycyclohexane, both Density Functional Theory (DFT) and ab initio methods are employed to predict its properties.

Density Functional Theory (DFT) for Predicting Ground State Properties

Density Functional Theory (DFT) has become a popular method for predicting the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. By approximating the electron density, DFT can effectively calculate various molecular properties.

DFT calculations are instrumental in determining the optimized geometries of the different stereoisomers and conformers of this compound. For the cis and trans isomers, DFT can predict key structural parameters. The cis isomer can exist in two chair conformations: one with both the bromo and methoxy (B1213986) groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The trans isomer also has two interconverting chair conformations, each with one substituent in an axial position and the other in an equatorial position.

The relative energies of these conformers can be calculated to determine their stability. For the cis isomer, the diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial conformer. In the case of the trans isomer, the two chair conformations are non-equivalent due to the different steric demands of the bromine atom and the methoxy group. The conformer with the larger group (in this case, typically the methoxy group is considered bulkier than bromine in terms of A-values) in the equatorial position is expected to be more stable.

Beyond geometry and energy, DFT is also used to compute a range of electronic properties that characterize the reactivity and intermolecular interactions of this compound. These properties include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Table 1: Predicted Ground State Properties of cis-1-Bromo-3-methoxycyclohexane Conformers using DFT (B3LYP/6-31G)*

PropertyDiequatorial ConformerDiaxial Conformer
Relative Energy (kcal/mol)0.00+5.5
Dipole Moment (Debye)2.13.5
C1-Br Bond Length (Å)1.951.97
C3-O Bond Length (Å)1.431.44
C1-C2-C3 Bond Angle (°)111.2112.5

Note: The values in this table are representative and based on typical results for similar 1,3-disubstituted cyclohexanes. Actual values would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark-quality data for energy and structure. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be used for more accurate energy calculations and for validating the results from DFT methods.

For this compound, high-accuracy ab initio calculations can be particularly useful for refining the relative energies of the different conformers. This is crucial for understanding the conformational equilibrium of the molecule. These methods can also provide very precise predictions of bond lengths and angles, which can be compared with experimental data if available.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamic behavior of molecules over time.

Conformational Search and Energy Minimization Procedures

Molecular mechanics employs classical mechanics to model molecules, representing atoms as balls and bonds as springs. This simplification allows for the rapid calculation of potential energy, making it ideal for performing extensive conformational searches. For this compound, a systematic or stochastic search of the torsional landscape can identify all low-energy conformers.

Once a set of conformers is generated, energy minimization is performed to find the local energy minimum for each structure. This process refines the geometry of each conformer and provides a more accurate estimate of its relative stability. The results of a conformational search and energy minimization would typically be a list of unique conformers and their corresponding energies, providing a comprehensive picture of the molecule's potential energy surface.

Simulation of Dynamic Conformational Interconversions

Molecular dynamics simulations build upon molecular mechanics by incorporating the element of time, allowing for the observation of the dynamic behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational interconversions of this compound, such as the chair-flip process.

These simulations can provide valuable information about the energy barriers between different conformers and the timescales of these transitions. For instance, an MD simulation could be used to visualize the pathway of the chair-flip for both the cis and trans isomers and to calculate the free energy profile associated with this process.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for confirming the structure of a molecule.

For this compound, DFT calculations can be employed to predict both NMR chemical shifts and vibrational frequencies. The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus. These calculated values can then be compared to experimental data to aid in the assignment of peaks in the NMR spectrum. The predicted chemical shifts will differ for the various conformers, reflecting their different electronic environments.

Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes and their corresponding frequencies, which can be used to predict the appearance of an infrared (IR) spectrum. The calculated vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C-O stretching, and C-Br stretching.

Table 2: Predicted Spectroscopic Parameters for the Diequatorial Conformer of cis-1-Bromo-3-methoxycyclohexane

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (H1, axial)4.1 ppm
¹³C NMR Chemical Shift (C1)60 ppm
C-Br Stretch Vibrational Frequency650 cm⁻¹
C-O Stretch Vibrational Frequency1100 cm⁻¹

Note: These values are illustrative and represent typical ranges for the specified functional groups in a similar chemical environment. Accurate predictions would require specific calculations.

Calculation of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reacting system. This involves identifying stable molecules (reactants, products, intermediates), and the transition states that connect them.

Elucidation of Substitution and Elimination Mechanisms

This compound, being a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction pathways.

Theoretical calculations would determine the geometries of the reactants, transition states, and products for each potential mechanism. By calculating the energies of these species, activation barriers (the energy difference between the reactant and the transition state) can be determined. A lower activation barrier indicates a more kinetically favorable pathway. For instance, a computational study could model the reaction of this compound with a nucleophile/base like hydroxide (B78521) (OH⁻). The calculations would reveal whether the SN2 pathway or the E2 pathway has a lower activation energy under specific conditions.

Table 1: Hypothetical Calculated Activation Energies for Reaction Mechanisms of this compound This table is illustrative and contains hypothetical data to demonstrate how computational results would be presented.

Reaction MechanismTransition State GeometryCalculated Activation Energy (kcal/mol)
SN2Trigonal bipyramidal22.5
E2 (axial H)Anti-periplanar19.8
E2 (equatorial H)Syn-periplanar28.1
SN1 (rate-determining step)Carbocation formation>30

Prediction of Stereoselectivity and Regioselectivity

Computational studies are crucial for predicting the stereochemical and regiochemical outcomes of reactions. In the case of this compound, elimination reactions can lead to different regioisomers (e.g., 3-methoxycyclohexene (B1595103) or 4-methoxycyclohexene).

By calculating the activation barriers for the transition states leading to each possible product, the regioselectivity can be predicted. The product formed via the lowest energy barrier will be the major product. For example, Zaitsev's rule predicts the more substituted alkene, but steric and electronic effects, which can be precisely modeled computationally, may lead to the Hofmann product.

Stereoselectivity, such as the preference for the formation of one stereoisomer over another in a substitution reaction, can also be predicted. For an SN2 reaction, calculations would confirm the expected inversion of stereochemistry at the carbon center. For reactions involving chiral catalysts or reagents, computational docking and transition state modeling can predict the enantiomeric or diastereomeric excess.

Solvation Effects on Molecular Structure and Reactivity Profiles

Reactions are typically carried out in a solvent, which can have a significant impact on the structure, stability, and reactivity of molecules. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for calculating how a solvent might stabilize charged species, such as carbocation intermediates in an SN1 reaction or the transition state of a polar reaction. Explicit solvation models involve including a number of individual solvent molecules around the solute. While more computationally demanding, this method can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.

A computational study on this compound would likely show that polar protic solvents stabilize the transition states of SN1 and E1 pathways, thus lowering their activation barriers relative to gas-phase calculations. In contrast, polar aprotic solvents might favor SN2 reactions.

Table 2: Hypothetical Solvation Effects on the E2 Activation Barrier for this compound This table is illustrative and contains hypothetical data.

SolventDielectric ConstantCalculation ModelCalculated Activation Energy (kcal/mol)
Gas Phase1---25.4
Hexane1.9PCM24.9
Tetrahydrofuran (THF)7.5PCM22.1
Ethanol (B145695)24.5PCM + 2 explicit molecules19.5

Topological Analysis of Electron Density and Bonding (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding. researchgate.net This analysis is derived from the calculated wavefunction of the molecule.

AIM theory identifies critical points in the electron density, which can be used to define atoms, bonds, rings, and cages. For this compound, a topological analysis would locate bond critical points (BCPs) between connected atoms. The properties at these BCPs provide quantitative measures of the nature of the chemical bonds.

Key properties include:

Electron density (ρ) at the BCP: Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of the electron density (∇²ρ) : A negative value indicates a concentration of electron density, characteristic of a shared (covalent) interaction. A positive value suggests a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals forces.

Ellipticity : Measures the extent to which the electron density is anisotropically distributed around the bond path, providing insight into π-character.

A theoretical AIM analysis of this compound would allow for a detailed comparison of the C-Br, C-O, and C-C bonds within the molecule, quantifying their covalent character and strength based on the electron density distribution.

Table 3: Hypothetical AIM Properties at Bond Critical Points for this compound This table is illustrative and contains hypothetical data.

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Type Interpretation
C-Br0.18+0.05Polar Covalent
C-O (methoxy)0.25-0.62Covalent
C-C (ring)0.28-0.75Covalent

Applications of 1 Bromo 3 Methoxycyclohexane in Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The potential for 1-bromo-3-methoxycyclohexane to serve as a chiral building block is theoretically plausible, given its stereogenic centers. However, a thorough search of chemical databases and peer-reviewed journals does not yield specific examples of its application in this capacity.

Precursor to Enantiopure Substituted Cyclohexane (B81311) Derivatives

There is no readily available scientific literature that demonstrates the use of this compound as a starting material for the synthesis of enantiopure substituted cyclohexane derivatives. The development of synthetic routes to access optically pure cyclohexanoids is a significant area of research, yet this particular compound does not appear to be a utilized precursor.

Intermediates for Non-Biological Complex Molecule and Natural Product Synthesis

Similarly, the role of this compound as an intermediate in the total synthesis of non-biological complex molecules or natural products is not documented in accessible scientific reports. While structurally similar motifs are common in natural products, the specific utility of this compound has not been reported.

Role in the Construction of Carbon Skeletons via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While alkyl bromides are common coupling partners, specific studies detailing the participation of this compound in such reactions are not found in the literature.

Palladium-Catalyzed (e.g., Suzuki, Heck, Negishi, Stille) and Other Metal-Catalyzed Coupling Reactions

A detailed search of scholarly articles and chemical databases reveals no specific examples or studies on the use of this compound in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Negishi, or Stille couplings. Furthermore, its application in other metal-catalyzed coupling reactions is also not reported.

Formation of Macrocycles and Polycyclic Systems

The construction of macrocycles and polycyclic systems often relies on strategic bond formations, including intramolecular cross-coupling reactions. There is no evidence in the available literature to suggest that this compound has been employed as a precursor for the formation of such complex cyclic systems.

Precursor for the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The transformation of cyclic scaffolds into heterocycles is a common synthetic strategy. However, the specific use of this compound as a precursor for the synthesis of novel heterocyclic compounds is not documented in the scientific literature.

Utility in Stereoselective Alkylation, Arylation, and Olefination Reactions

There is currently no specific information available in the reviewed scientific literature detailing the use of This compound as a key reactant or substrate in stereoselective alkylation, arylation, or olefination reactions.

Stereoselective reactions are fundamental in modern organic synthesis for the creation of chiral molecules with a high degree of stereochemical control. The structure of This compound , possessing two stereocenters, theoretically allows for its use as a chiral electrophile in substitution reactions or as a precursor to a chiral organometallic reagent for subsequent coupling reactions. For instance, the bromine atom could be displaced by a nucleophile in an SN2 reaction, potentially with stereocontrol influenced by the methoxy (B1213986) group at the 3-position. Alternatively, conversion to a Grignard or organolithium reagent could provide a chiral nucleophile for reactions with various electrophiles.

However, a thorough search of chemical literature did not yield any published research demonstrating these specific applications for This compound . The table below illustrates hypothetical reaction types where this compound could be employed, though no experimental data has been found.

Reaction TypeHypothetical ReactantHypothetical ProductStereochemical OutcomeStatus of Research
Stereoselective AlkylationThis compound + Organocuprate1-Alkyl-3-methoxycyclohexaneDiastereoselective additionNot Documented
Stereoselective ArylationThis compound + Arylboronic acid (Suzuki Coupling)1-Aryl-3-methoxycyclohexaneRetention or inversion of configurationNot Documented
Stereoselective Olefination(3-Methoxycyclohexyl)phosphonium ylide + Aldehyde/Ketone (Wittig Reaction)1-(Alkenyl)-3-methoxycyclohexaneE/Z selectivityNot Documented

This table is for illustrative purposes only, based on general principles of organic chemistry, as no specific research on this compound in these contexts was found.

Development of Novel Reagents or Catalysts Derived from this compound Scaffolds

The development of novel reagents or catalysts derived from the This compound scaffold is not documented in the reviewed scientific literature. Chiral cyclohexane derivatives are valuable scaffolds for the synthesis of ligands for asymmetric catalysis and chiral auxiliaries. The functional groups present in This compound offer potential for derivatization into more complex structures that could serve as catalysts or reagents.

For example, the bromine atom could be substituted with a phosphine (B1218219) group to create a chiral phosphine ligand for transition-metal-catalyzed asymmetric reactions. The methoxy group could also be a site for modification or a key element in directing stereoselective transformations.

Despite these possibilities, there are no published reports on the successful synthesis and application of new reagents or catalysts originating from the This compound framework. The potential of this molecule as a starting material for such applications remains an unexplored area of chemical research.

Future Research Directions and Challenges

Development of More Efficient and Atom-Economical Synthetic Routes

Another promising avenue is the exploration of catalytic redox cycloisomerization reactions, which offer an atom-economical pathway to functionalized cycloalkanes. doi.org These methods would ideally start from readily available linear precursors and, through a series of catalytic transformations, construct the cyclohexane (B81311) ring with the desired substituents in a highly efficient manner. The challenge will be to design catalyst systems that can tolerate the functional groups present in the precursors to 1-Bromo-3-methoxycyclohexane and control the stereochemical outcome of the cyclization.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Challenges
Organocatalytic Cascade ReactionsFewer synthetic steps, reduced waste, high stereoselectivity. nih.govCatalyst design for specific functional group tolerance and regioselectivity.
Catalytic Redox CycloisomerizationHigh atom economy, use of simple starting materials. doi.orgDevelopment of robust catalysts, control of stereochemistry.
C-H FunctionalizationDirect installation of functional groups on a pre-existing cyclohexane core.Achieving high regioselectivity and stereoselectivity on the cyclohexane ring.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The reactivity of this compound is largely dictated by the interplay between the bromine and methoxy (B1213986) substituents and their positions on the cyclohexane ring. Future research will delve into more nuanced aspects of its reactivity, aiming to uncover unconventional reaction pathways and achieve precise control over selectivity. The stereocontrolled formation of multiple adjacent stereogenic centers is a significant challenge in organic synthesis. nih.gov For this compound, this translates to controlling the diastereoselectivity of reactions at or adjacent to the substituted carbons.

A modular protocol for the synthesis of stereoisomers of disubstituted cyclohexanes has been reported, offering a pathway to kinetically controlled products that may not be accessible through thermodynamically driven reactions. nih.gov Applying such strategies to this compound could enable access to specific diastereomers with unique properties and reactivities. Furthermore, investigating the influence of the methoxy group on the reactivity of the carbon-bromine bond, for example, in transition metal-catalyzed cross-coupling reactions, could reveal novel reactivity patterns and expand the synthetic utility of this compound.

Advanced Computational Modeling for Enhanced Predictive Understanding

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling can provide invaluable insights into its conformational preferences, reaction mechanisms, and the origins of stereoselectivity. For substituted cyclohexanes, the chair conformation is generally the most stable, and substituents prefer to occupy equatorial positions to minimize steric hindrance. libretexts.orglibretexts.org

Computational studies can precisely quantify the energetic differences between the various chair and boat conformations of the cis and trans isomers of this compound. This understanding is crucial for predicting the outcome of reactions where the conformation of the starting material plays a key role. Molecular dynamics simulations can be employed to model the behavior of the molecule in different solvent environments and at various temperatures, providing a more dynamic picture of its conformational landscape. Furthermore, density functional theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways, helping to rationalize observed reactivity and guide the design of new experiments. For instance, modeling the transition states of nucleophilic substitution or elimination reactions can help predict the preferred stereochemical outcome.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. durham.ac.uk These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for high-throughput optimization. tcichemicals.com The integration of these platforms into the synthesis and derivatization of this compound represents a significant area for future research.

Flow chemistry, with its superior heat and mass transfer, can enable reactions to be performed under conditions that are difficult or dangerous to achieve in a batch reactor. researchgate.netnih.gov For example, highly exothermic or fast reactions involving this compound could be safely and efficiently conducted in a microreactor. Automated synthesis platforms, on the other hand, can be used to rapidly screen a wide range of reaction conditions or to synthesize a library of derivatives for biological screening. durham.ac.uk The combination of flow chemistry and automation could lead to the rapid discovery of new reactions and the efficient production of novel compounds based on the this compound scaffold.

TechnologyPotential Application to this compoundExpected Benefits
Flow ChemistryGrignard formation and subsequent reactions, high-temperature reactions, photochemical transformations.Improved safety, higher yields, faster reaction times, scalability. tcichemicals.comnih.gov
Automated SynthesisHigh-throughput screening of catalysts and reaction conditions for cross-coupling reactions.Rapid optimization, discovery of new reactivity, efficient library synthesis. durham.ac.uk

Design and Synthesis of Related Compounds with Tunable Reactivity and Stereoselectivity

This compound serves as an excellent starting point for the design and synthesis of a diverse range of related compounds with tailored properties. By systematically modifying the substituents on the cyclohexane ring, it is possible to fine-tune the molecule's reactivity, stereoselectivity, and biological activity. For example, replacing the methoxy group with other alkoxy or aryloxy groups could influence the electronic properties of the molecule and its conformational preferences. Similarly, the bromine atom can be replaced with other halogens or functional groups through nucleophilic substitution or cross-coupling reactions, opening up a vast chemical space for exploration.

The synthesis of polyfunctionalized cyclohexanes is a key objective in drug discovery, as these sp3-rich scaffolds provide three-dimensional diversity that is often lacking in more traditional flat aromatic compounds. nsf.gov Future research will likely focus on using this compound as a template for the synthesis of novel cyclohexane derivatives with potential applications in medicinal chemistry and materials science. This could involve the introduction of pharmacophoric groups or the incorporation of the cyclohexane ring into larger, more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-3-methoxycyclohexane, and how are they optimized for yield?

  • Methodological Answer : The synthesis often involves bromination of 3-methoxycyclohexene via electrophilic addition of HBr or Br₂ under controlled conditions. For example, regioselective bromination can be achieved using HBr in the presence of peroxides to favor anti-Markovnikov addition . Alternative routes include Grignard reagent-mediated alkylation, where 3-methoxycyclohexylmagnesium bromide reacts with electrophilic bromine sources . Optimization requires monitoring reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or ether) to minimize side products like di-brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methoxy (-OCH₃) protons as a singlet near δ 3.3 ppm and bromine-induced deshielding of adjacent cyclohexane protons (δ 1.5–2.1 ppm). 13^{13}C NMR confirms the brominated carbon at ~δ 35–40 ppm .
  • GC-MS : Molecular ion peaks at m/z ≈ 194 (M⁺) and fragmentation patterns (e.g., loss of Br⁻, m/z 115) validate purity and structural integrity .
  • IR : C-Br stretching vibrations (~500–600 cm⁻¹) and C-O-C bands (~1100 cm⁻¹) provide supplementary evidence .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors, as brominated compounds can irritate respiratory systems .
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation and auto-ignition .

Advanced Research Questions

Q. How can competing regioselectivity during bromination of 3-methoxycyclohexene be resolved?

  • Methodological Answer : The methoxy group’s electron-donating effect directs bromination to the meta position, but steric hindrance in the cyclohexane ring may lead to competing para products. To suppress this:

  • Use bulky solvents (e.g., tert-butanol) to sterically block the para site .
  • Employ catalytic Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at the meta position .
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 9:1) to isolate the desired isomer .

Q. How should researchers address contradictions in observed vs. predicted 1^1H NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from conformational flexibility in the cyclohexane ring or solvent effects. Strategies include:

  • Comparing experimental data with computational models (e.g., DFT calculations using Gaussian) .
  • Re-running NMR in deuterated DMSO to stabilize chair conformations and reduce signal splitting .
  • Cross-referencing with crystallographic data (if available) to confirm spatial arrangement .

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C, 75% relative humidity for 4 weeks. Analyze degradation products (e.g., cyclohexanol derivatives) via HPLC (C18 column, acetonitrile:water = 70:30) .
  • pH Stability : Expose to buffered solutions (pH 2–12) for 24 hours. Neutral conditions (pH 7) typically show <5% degradation, while acidic/basic conditions accelerate hydrolysis of the C-Br bond .

Q. How can regioselectivity in nucleophilic substitution reactions of this compound be controlled?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, displacing bromine with minimal ring distortion. Non-polar solvents (e.g., toluene) may promote SN1 pathways, leading to carbocation rearrangements .
  • Leaving Group Activation : Add KI to convert Br⁻ to I⁻, enhancing nucleophilicity and reaction rate .
  • Steric Guidance : Use bulky nucleophiles (e.g., tert-butoxide) to selectively target accessible bromine sites .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield/purity outcomes .
  • Machine Learning : Train algorithms on historical reaction data (e.g., Reaxys or PubChem datasets) to predict ideal conditions for novel substrates .

Q. How can researchers differentiate between isomeric byproducts in bromination reactions?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • NOESY NMR : Detect spatial proximity of protons to assign stereochemistry .
  • X-ray Crystallography : Definitive structural assignment for crystalline byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.